

L-Methionine-d8 CAS number and supplier information

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Compound of Interest

Compound Name: *L-Methionine-d8*

Cat. No.: *B12425525*

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L-Methionine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Methionine-d8**, a stable isotope-labeled form of the essential amino acid L-methionine. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, from metabolic studies to quantitative proteomics.

Core Compound Information

L-Methionine-d8 is a valuable tool in mass spectrometry-based research. The deuterium labels provide a distinct mass shift, allowing for its differentiation from its unlabeled counterpart without altering its chemical properties.

Chemical and Physical Properties

Property	Value
CAS Number	2483831-58-7 [1]
Molecular Formula	C ₅ H ₁₃ D ₈ NO ₂ S [1]
Molecular Weight	157.26 g/mol [1]
Appearance	White to off-white solid [2]
Purity	≥98% [2] [3]
Isotopic Enrichment	Typically ≥98%

Supplier Information

A number of reputable chemical suppliers provide **L-Methionine-d8** for research purposes. These include:

- MedchemExpress
- ChemScene[\[1\]](#)
- Eurisotop (a subsidiary of Cambridge Isotope Laboratories)[\[3\]](#)
- Alfa Chemistry

Applications in Research and Development

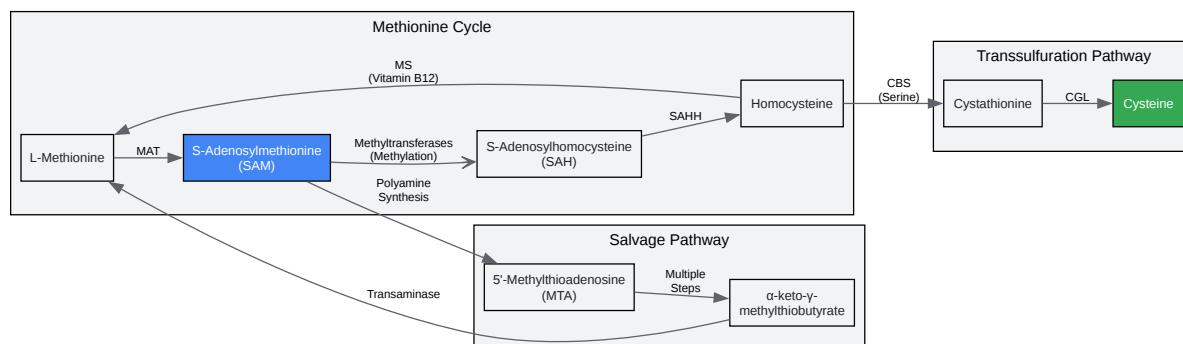
The primary application of **L-Methionine-d8** lies in its use as an internal standard and a tracer in various analytical and biological studies.

- Quantitative Proteomics (SILAC): In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), **L-Methionine-d8** is used to metabolically label proteins. This allows for the accurate quantification of protein expression levels between different cell populations.
- Metabolomics and Metabolic Flux Analysis: As a stable isotope tracer, **L-Methionine-d8** can be used to track the metabolic fate of methionine through various biochemical pathways, providing insights into cellular metabolism and disease states.

- Pharmacokinetic Studies: Deuterated compounds are often used in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. **L-Methionine-d8** can serve as an internal standard in such studies for methionine-containing or -related drugs.

Methionine Metabolism Signaling Pathways

L-methionine plays a central role in cellular metabolism, primarily through the methionine cycle, the transsulfuration pathway, and the salvage pathway. Understanding these pathways is crucial for designing and interpreting experiments using **L-Methionine-d8**.



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Overview of key methionine metabolic pathways.

Experimental Protocols

The following are detailed methodologies for common experiments involving **L-Methionine-d8**.

Quantitative Proteomics using SILAC

This protocol outlines the use of **L-Methionine-d8** for relative protein quantification.

a. Media Preparation:

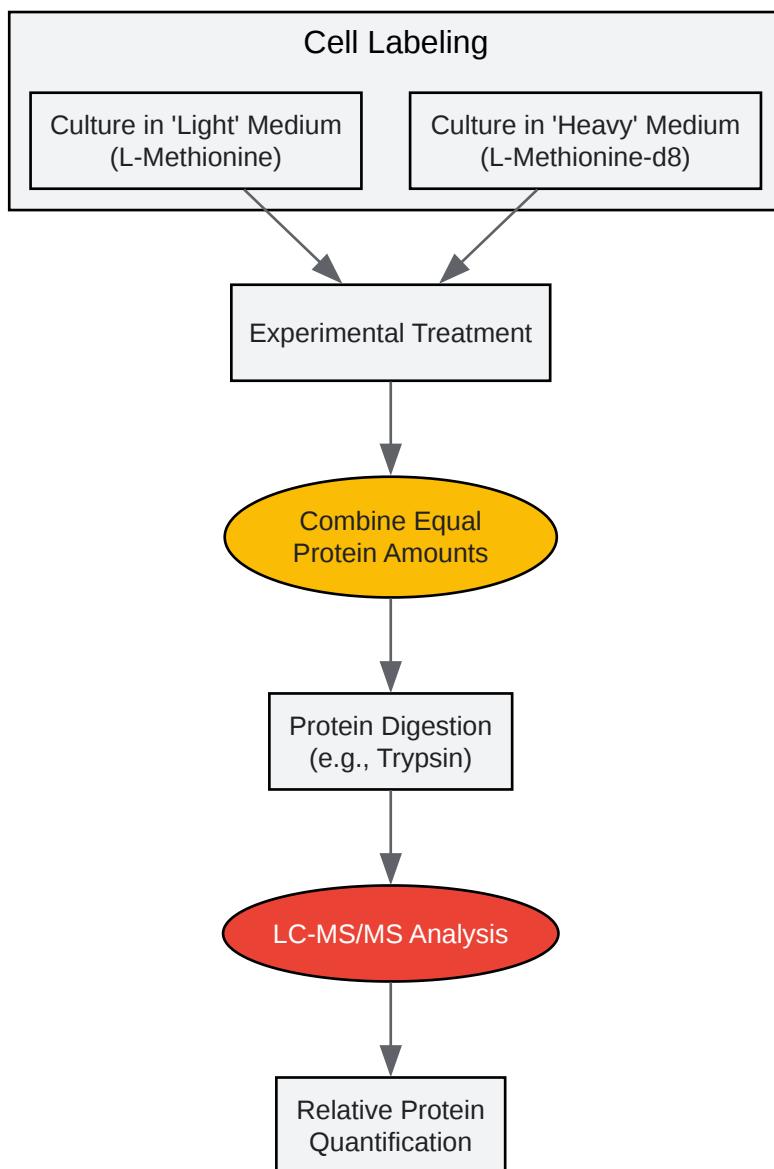
- Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-methionine.
- Reconstitute lyophilized L-Methionine (light) and **L-Methionine-d8** (heavy) in sterile PBS or media to create stock solutions.
- Supplement the methionine-deficient medium with either "light" L-Methionine or "heavy" **L-Methionine-d8** to the desired final concentration (typically the same as in standard media). Also add dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

b. Cell Culture and Labeling:

- Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.
- Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Verify the labeling efficiency by mass spectrometry analysis of a small aliquot of protein extract.

c. Sample Preparation and Mass Spectrometry:

- After the desired experimental treatment, harvest both "light" and "heavy" cell populations.
- Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- Perform protein digestion using an appropriate protease (e.g., trypsin).
- Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy methionine-containing peptides will be used for relative quantification.



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Workflow for a SILAC experiment using **L-Methionine-d8**.

L-Methionine Quantification in Biological Samples using HPLC-MS/MS

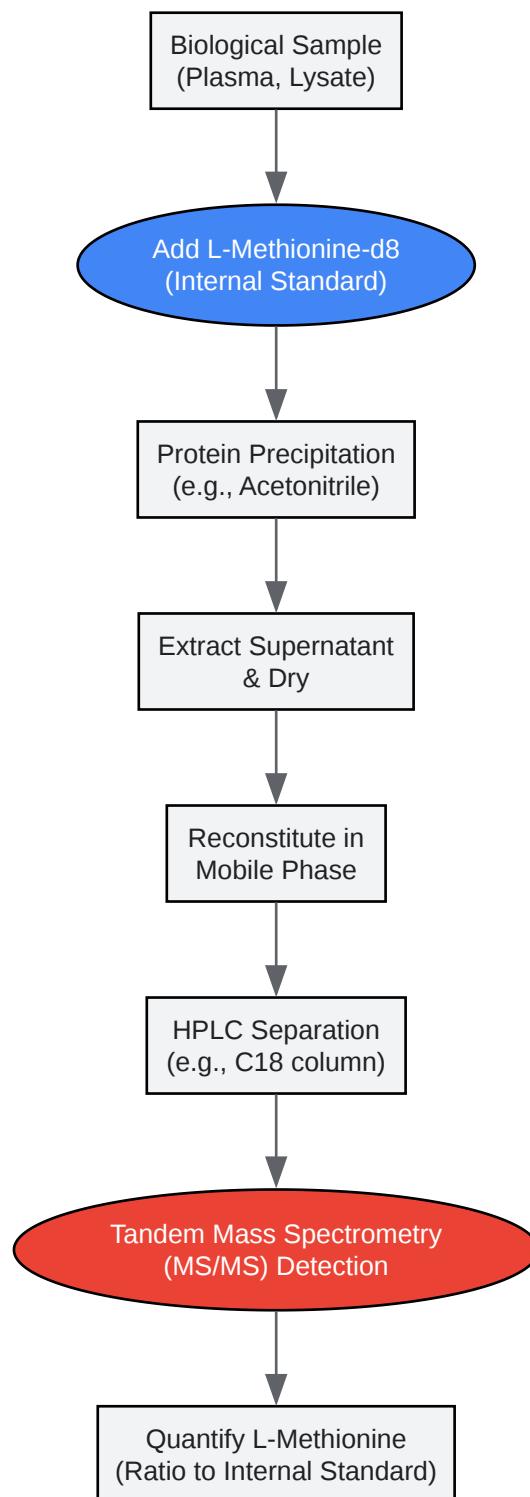
This protocol describes the use of **L-Methionine-d8** as an internal standard for the accurate quantification of L-methionine in plasma or cell lysates.

a. Sample Preparation:

- To a known volume of plasma or cell lysate, add a known amount of **L-Methionine-d8** internal standard solution.
- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the precipitate.
- Transfer the supernatant containing the amino acids to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.
- Reconstitute the dried sample in an appropriate solvent for HPLC analysis.

b. HPLC-MS/MS Analysis:

- Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).
- Separate the amino acids using a gradient of aqueous and organic mobile phases. A typical gradient might start with a high aqueous percentage and ramp up the organic phase to elute the more hydrophobic amino acids.
- The eluent from the HPLC is introduced into a tandem mass spectrometer.
- Monitor the specific mass-to-charge ratio (m/z) transitions for both L-methionine and **L-Methionine-d8**.
- Quantify the amount of L-methionine in the original sample by comparing the peak area of the endogenous L-methionine to that of the **L-Methionine-d8** internal standard.



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Workflow for L-Methionine quantification by HPLC-MS/MS.

Conclusion

L-Methionine-d8 is an indispensable tool for modern biological and pharmaceutical research. Its utility in quantitative proteomics, metabolomics, and pharmacokinetic studies provides researchers with the ability to obtain highly accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for the successful implementation of **L-Methionine-d8** in your research endeavors. As with any experimental technique, optimization of these protocols for your specific application and instrumentation is recommended.

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References

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- 2. researchgate.net [researchgate.net]
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